![molecular formula C11H16BNO4S B14152888 [2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid CAS No. 878289-34-0](/img/structure/B14152888.png)
[2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry This compound is known for its unique structure, which includes a thiophene ring, a pyrrolidine moiety, and a boronic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid typically involves the following steps:
Formation of the Pyrrolidine Moiety: The pyrrolidine ring is synthesized through a series of reactions starting from commercially available starting materials. This often involves the use of protecting groups to ensure selective reactions at specific sites.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid derivative with an appropriate halide.
Formation of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction, which involves the reaction of a boron-containing reagent with the thiophene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidine moiety, leading to the formation of alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions, along with bases such as potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various carbon-carbon bonded products depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, [2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it valuable for the construction of biaryl compounds and other complex structures.
Biology
In biology, this compound is used in the development of boron-containing drugs. Boronic acids are known for their ability to inhibit proteases, making them potential candidates for the treatment of diseases such as cancer and bacterial infections.
Medicine
In medicine, this compound is being explored for its potential use in drug delivery systems. The boronic acid group can form reversible covalent bonds with diols, making it useful for targeted drug delivery.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and electronic devices. Its unique structure allows for the creation of materials with specific properties, such as conductivity and stability.
作用机制
The mechanism of action of [2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid involves its ability to form reversible covalent bonds with various biological targets. The boronic acid group can interact with diols and other nucleophiles, leading to the inhibition of enzymes and other biological processes. This interaction is often mediated by the formation of a boronate ester, which can be hydrolyzed under physiological conditions.
相似化合物的比较
Similar Compounds
- Thiophene-2-boronic acid
- Thiophene-3-boronic acid
- Pyrrolidine-2-boronic acid
Uniqueness
The uniqueness of [2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid lies in its combination of functional groups. The presence of both a thiophene ring and a pyrrolidine moiety, along with the boronic acid group, provides a unique set of chemical properties that can be exploited for various applications. This combination allows for versatile reactivity and the potential for the development of novel compounds with specific biological and chemical activities.
属性
CAS 编号 |
878289-34-0 |
|---|---|
分子式 |
C11H16BNO4S |
分子量 |
269.13 g/mol |
IUPAC 名称 |
[2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C11H16BNO4S/c1-17-11(14)9-3-2-5-13(9)7-10-8(12(15)16)4-6-18-10/h4,6,9,15-16H,2-3,5,7H2,1H3/t9-/m0/s1 |
InChI 键 |
MUJZTVTWUYWNBH-VIFPVBQESA-N |
手性 SMILES |
B(C1=C(SC=C1)CN2CCC[C@H]2C(=O)OC)(O)O |
规范 SMILES |
B(C1=C(SC=C1)CN2CCCC2C(=O)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


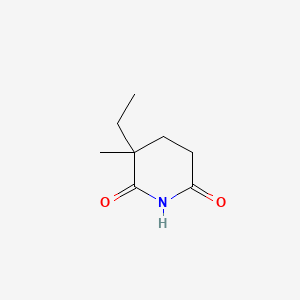
![Thieno[3,2-b]pyridine-5-carbonitrile](/img/structure/B14152816.png)
![2-Methyl-3,3-bis(methylsulfanyl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14152829.png)

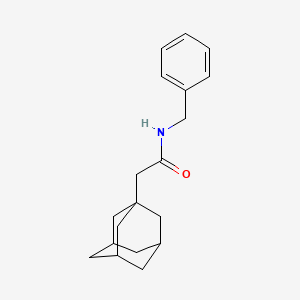

![2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14152844.png)
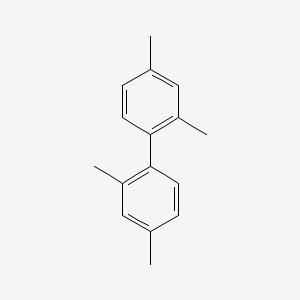

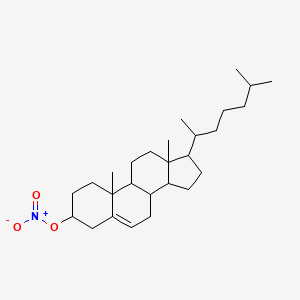

![N'-[(E)-(2-chlorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide](/img/structure/B14152869.png)
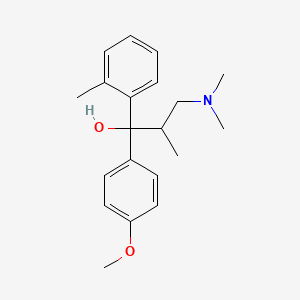
![3-{[(E)-{3-[(3,3-dimethylpiperidin-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14152876.png)
